![molecular formula C11H12BrNO B2921429 4-(4-Bromophenyl)-3,3-dimethylazetidin-2-one CAS No. 1862787-06-1](/img/structure/B2921429.png)
4-(4-Bromophenyl)-3,3-dimethylazetidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Bromophenyl)-3,3-dimethylazetidin-2-one, also known as BDA, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound is a member of the azetidine family, which are four-membered nitrogen-containing heterocycles that have been studied for their diverse biological activities. BDA has been found to have a range of interesting properties, including anti-inflammatory, anti-tumor, and anti-microbial effects. In
Applications De Recherche Scientifique
Synthesis of Bisamide Derivatives
4-(4-Bromophenyl)-3,3-dimethylazetidin-2-one: is utilized in the synthesis of mixed bisamide derivatives. These derivatives are of interest due to their potential pharmacological properties. The compound’s ability to act as an intermediate in creating bisamides allows for the exploration of new medicinal compounds with possible applications in treating various diseases .
Alzheimer’s Disease Research
Derivatives of 4-(4-Bromophenyl)-3,3-dimethylazetidin-2-one have been synthesized and evaluated as multifactorial agents for the treatment of Alzheimer’s disease (AD). Certain analogues of this compound have shown promising activity against acetylcholinesterase (AChE), a key enzyme involved in AD, as well as antioxidant properties and the ability to inhibit amyloid beta aggregation, which is crucial in AD pathology .
Monoamine Oxidase Inhibitors
The compound has been found to be selective against monoamine oxidase-B (MAO-B) with certain derivatives exhibiting inhibitory potential. This is significant for research into treatments for neurological disorders such as depression and Parkinson’s disease, where MAO-B inhibitors play a therapeutic role .
Antioxidant Properties
Some derivatives of 4-(4-Bromophenyl)-3,3-dimethylazetidin-2-one act as good antioxidant agents. Antioxidants are important in scientific research for their role in neutralizing free radicals, which can cause oxidative stress leading to cellular damage. This property is particularly relevant in the study of chronic diseases and aging .
Amyloid Beta Aggregation and Disaggregation
Research indicates that certain derivatives can influence amyloid beta (Aβ) aggregation and disaggregation. This is a critical area of study in Alzheimer’s disease, as Aβ fibrils are a hallmark of the condition. Understanding and manipulating this process is key to developing therapeutic strategies .
Molecular Modeling and Drug Design
The compound and its derivatives have been used in molecular modeling studies to understand their interactions with biological targets such as AChE and MAO-B enzymes. This application is vital for drug design and discovery, providing insights into the molecular basis of compound efficacy and optimizing potential drug candidates .
Mécanisme D'action
Target of Action
Similar compounds have been known to interact with various enzymes and receptors in the body .
Mode of Action
It’s likely that the compound interacts with its targets, leading to changes in their function .
Biochemical Pathways
Similar compounds have been known to influence various biochemical pathways, leading to downstream effects .
Pharmacokinetics
The compound’s lipophilic character, expressed by the clogp value, seems to confirm the hypothesis of a better antimicrobial effect for most tested bacterial strains .
Result of Action
Similar compounds have been known to exert various effects at the molecular and cellular level .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-(4-Bromophenyl)-3,3-dimethylazetidin-2-one. For instance, exposure to moist air or water could potentially affect the compound’s stability .
Propriétés
IUPAC Name |
4-(4-bromophenyl)-3,3-dimethylazetidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO/c1-11(2)9(13-10(11)14)7-3-5-8(12)6-4-7/h3-6,9H,1-2H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOYFRJCGKBXHGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(NC1=O)C2=CC=C(C=C2)Br)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Bromophenyl)-3,3-dimethylazetidin-2-one | |
CAS RN |
1862787-06-1 |
Source
|
Record name | 4-(4-bromophenyl)-3,3-dimethylazetidin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.